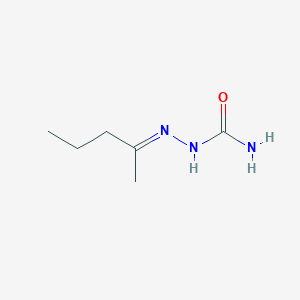
Hydrazinecarboxamide, 2-(1-methylbutylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-(1-methylbutylidene)-, also known as Phenylhydrazinecarboxamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is synthesized through a specific method and has been studied for its mechanism of action, physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Hydrazinecarboxamide, 2-(1-methylbutylidene)- is not fully understood. However, it is believed to act as a nucleophile and can undergo various reactions with electrophilic compounds. It has also been shown to exhibit antioxidant properties, which may contribute to its potential applications in medical research.
Biochemical and Physiological Effects:
Hydrazinecarboxamide, 2-(1-methylbutylidene)- has been studied for its biochemical and physiological effects. It has been shown to exhibit cytotoxicity towards cancer cells and has potential applications in cancer research. Additionally, it has been shown to exhibit anti-inflammatory properties, which may contribute to its potential applications in medical research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of Hydrazinecarboxamide, 2-(1-methylbutylidene)- is its ability to undergo various reactions with electrophilic compounds. This property makes it a valuable starting material for the synthesis of various organic compounds. However, the compound is also known to be highly sensitive to moisture and air, which can limit its applications in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research on Hydrazinecarboxamide, 2-(1-methylbutylidene)-. One potential area of research is the development of new synthesis methods that can yield higher purity and yield of the product. Additionally, further studies on the mechanism of action and physiological effects of the compound can help identify its potential applications in medical research. Finally, the development of new derivatives of Hydrazinecarboxamide, 2-(1-methylbutylidene)- can expand its potential applications in various fields of research.
Conclusion:
Hydrazinecarboxamide, 2-(1-methylbutylidene)- is a chemical compound that has potential applications in scientific research. Its ability to undergo various reactions with electrophilic compounds makes it a valuable starting material for the synthesis of various organic compounds. Additionally, its potential applications in cancer research and medical research make it an exciting area of research for the future.
Synthesemethoden
Hydrazinecarboxamide, 2-(1-methylbutylidene)- is synthesized through the reaction between phenylhydrazine and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the desired compound. This synthesis method has been optimized to yield high purity and yield of the product.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-(1-methylbutylidene)- has been studied for its potential applications in scientific research. One of the significant applications of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of various organic compounds, including pyrazole derivatives, which have potential applications in pharmaceuticals.
Eigenschaften
CAS-Nummer |
3622-62-6 |
|---|---|
Produktname |
Hydrazinecarboxamide, 2-(1-methylbutylidene)- |
Molekularformel |
C6H13N3O |
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
[(E)-pentan-2-ylideneamino]urea |
InChI |
InChI=1S/C6H13N3O/c1-3-4-5(2)8-9-6(7)10/h3-4H2,1-2H3,(H3,7,9,10)/b8-5+ |
InChI-Schlüssel |
NFOMZAXUCGMSNI-VMPITWQZSA-N |
Isomerische SMILES |
CCC/C(=N/NC(=O)N)/C |
SMILES |
CCCC(=NNC(=O)N)C |
Kanonische SMILES |
CCCC(=NNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



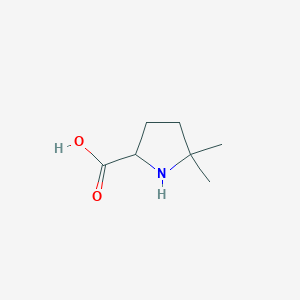
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)
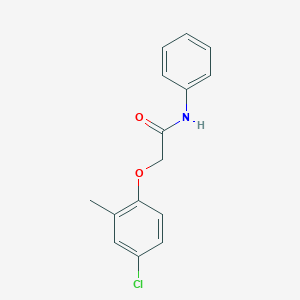

![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)

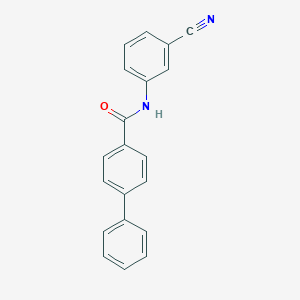
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

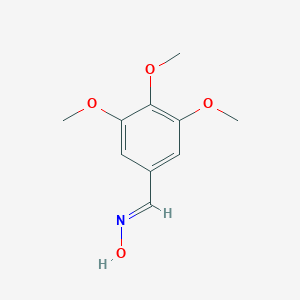
![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
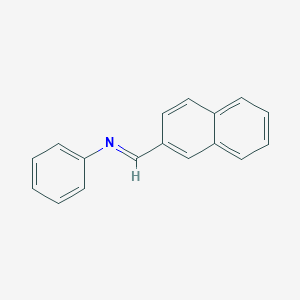
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)